Cas no 908494-85-9 (5-Bromo-N-propylthiophene-2-carboxamide)

5-Bromo-N-propylthiophene-2-carboxamide is a brominated thiophene derivative with a propyl carboxamide functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling further structural diversification. The propylamide moiety contributes to improved solubility and potential bioactivity. The thiophene core offers stability and electronic properties useful in conjugated systems. This compound is valued for its well-defined structure, synthetic utility, and potential applications in medicinal chemistry and material science research. Proper handling under controlled conditions is recommended due to its reactive nature.
5-Bromo-N-propylthiophene-2-carboxamide structure
908494-85-9 structure
Product Name:5-Bromo-N-propylthiophene-2-carboxamide
CAS No:908494-85-9
MF:C8H10BrNOS
MW:248.140100002289
MDL:MFCD08593343
CID:869012
PubChem ID:17148619
Update Time:2025-05-21

5-Bromo-N-propylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-N-propylthiophene-2-carboxamide
    • MFCD08593343
    • 6-(2-PYRIDIN-3-YL-PYRROLIDIN-1-YL)-NICOTINICACID
    • SCHEMBL6362085
    • DTXSID60589326
    • CHEMBRDG-BB 9071929
    • 908494-85-9
    • VS-06505
    • 5-Bromo-N-propyl-2-thiophenecarboxamide
    • CS-0316909
    • AKOS003398624
    • MDL: MFCD08593343
    • Inchi: 1S/C8H10BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11)
    • InChI Key: YRLNOXHJFHHLRC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(NCCC)=O)S1

Computed Properties

  • Exact Mass: 246.96700
  • Monoisotopic Mass: 246.96665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 57.3Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 344.6±27.0 °C at 760 mmHg
  • Flash Point: 162.2±23.7 °C
  • PSA: 57.34000
  • LogP: 3.04130
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

5-Bromo-N-propylthiophene-2-carboxamide Security Information

5-Bromo-N-propylthiophene-2-carboxamide Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 5-Bromo-N-propylthiophene-2-carboxamide

Comprehensive Overview of 5-Bromo-N-propylthiophene-2-carboxamide (CAS No. 908494-85-9): Properties, Applications, and Research Insights

5-Bromo-N-propylthiophene-2-carboxamide (CAS No. 908494-85-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This thiophene-based carboxamide derivative is characterized by its unique molecular structure, featuring a bromine substituent at the 5-position and a propyl carboxamide group. Its chemical formula, C8H10BrNOS, reflects a balance of reactivity and stability, making it valuable for synthetic applications.

In recent years, the demand for heterocyclic compounds like 5-Bromo-N-propylthiophene-2-carboxamide has surged due to their versatility in drug discovery. Researchers are particularly interested in its potential as a building block for bioactive molecules, especially in the development of kinase inhibitors and antimicrobial agents. The compound's thiophene ring serves as a privileged scaffold in medicinal chemistry, often enhancing binding affinity to biological targets.

From a synthetic chemistry perspective, the bromine atom in 5-Bromo-N-propylthiophene-2-carboxamide offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This adaptability aligns with current trends in fragment-based drug design, where modular synthesis is prioritized. Analytical data (e.g., NMR, HPLC, and mass spectrometry) confirm its high purity (>98%), a critical factor for reproducibility in research.

Beyond pharmaceuticals, this compound finds niche applications in organic electronics. Thiophene derivatives are known for their charge-transport properties, and the 5-Bromo-N-propylthiophene-2-carboxamide structure could be explored in OLEDs or conductive polymers. Its thermal stability (decomposition point >200°C) makes it suitable for high-temperature processing, a hot topic in flexible electronics research.

Environmental and safety profiles of 5-Bromo-N-propylthiophene-2-carboxamide are also under scrutiny. While not classified as hazardous under current regulations, proper handling protocols (e.g., PPE and ventilation) are recommended. Researchers frequently search for eco-friendly synthesis routes for such compounds, reflecting the growing emphasis on green chemistry principles.

In summary, 5-Bromo-N-propylthiophene-2-carboxamide (CAS No. 908494-85-9) represents a multifaceted tool for modern chemistry. Its dual utility in life sciences and advanced materials, combined with its synthetic flexibility, positions it as a compound of enduring relevance. Ongoing studies may unlock further applications in catalysis or supramolecular chemistry, areas that dominate contemporary scientific discourse.

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